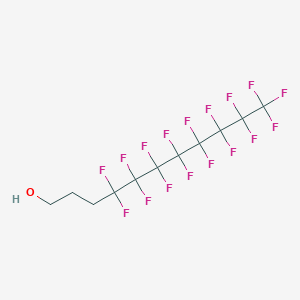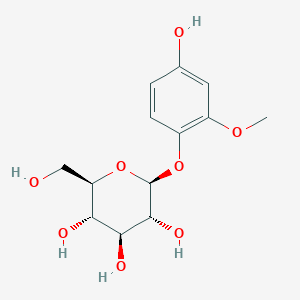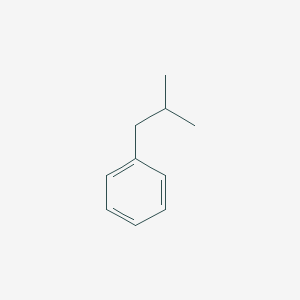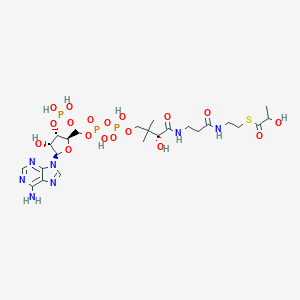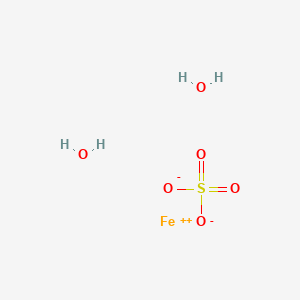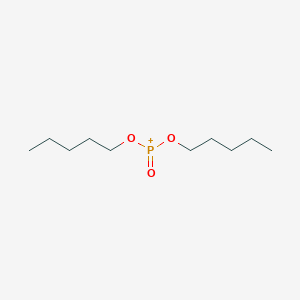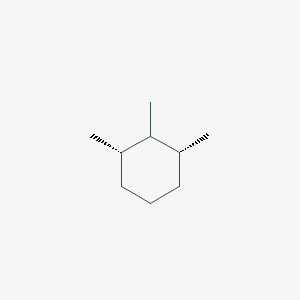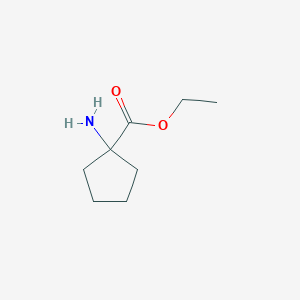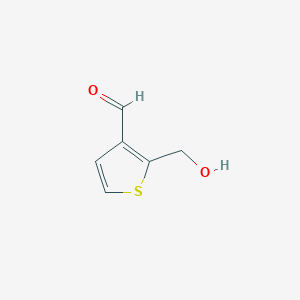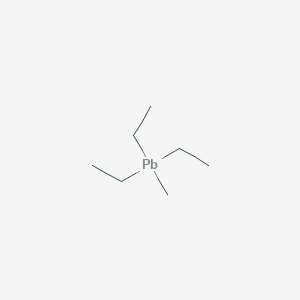
Triethylmethyllead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylmethyllead (TEML) is a highly toxic organometallic compound that was widely used as an anti-knock agent in gasoline during the 20th century. TEML is a colorless liquid with a sweet odor and is highly volatile. It is known to cause severe health hazards to humans and the environment, leading to its eventual ban in many countries.
Wirkmechanismus
Triethylmethyllead is known to inhibit the function of the enzyme delta-aminolevulinic acid dehydratase (ALAD), which is involved in heme synthesis. The inhibition of ALAD leads to the accumulation of delta-aminolevulinic acid (ALA) in the body, which is toxic to the nervous system. Triethylmethyllead also disrupts the function of calcium channels in the brain, leading to neurotoxicity.
Biochemische Und Physiologische Effekte
Triethylmethyllead exposure has been linked to a range of biochemical and physiological effects. These include damage to the nervous system, reproductive system, and immune system. Triethylmethyllead exposure has also been linked to increased blood pressure, decreased kidney function, and increased risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Triethylmethyllead is a useful compound for toxicological studies due to its high toxicity and ability to mimic the effects of lead exposure. However, its high toxicity also poses a risk to researchers and requires strict safety protocols to be in place. Triethylmethyllead is also highly volatile, which can make it difficult to handle and store.
Zukünftige Richtungen
Future research on Triethylmethyllead should focus on developing new methods for the detection and quantification of Triethylmethyllead in the environment. The development of new analytical techniques will help to better understand the extent of Triethylmethyllead contamination and its impact on human health and the environment. In addition, future studies should investigate the long-term effects of Triethylmethyllead exposure and the potential for Triethylmethyllead to cause epigenetic changes. Finally, research should focus on developing new treatments for Triethylmethyllead poisoning and identifying new biomarkers for Triethylmethyllead exposure.
Conclusion
Triethylmethyllead is a highly toxic organometallic compound that has been widely used as an anti-knock agent in gasoline. It is known to cause severe health hazards to humans and the environment, leading to its eventual ban in many countries. Triethylmethyllead has been extensively studied in scientific research, particularly in the field of toxicology. It has been used as a model compound to study the toxic effects of lead on the human body. Triethylmethyllead exposure has been linked to a range of biochemical and physiological effects, including damage to the nervous system, reproductive system, and immune system. Future research on Triethylmethyllead should focus on developing new methods for the detection and quantification of Triethylmethyllead in the environment, investigating the long-term effects of Triethylmethyllead exposure, and developing new treatments for Triethylmethyllead poisoning.
Synthesemethoden
Triethylmethyllead can be synthesized through the reaction of methylmagnesium iodide with triethyllead chloride. The reaction is carried out in anhydrous diethyl ether and requires strict control of temperature and pressure. The resulting product is purified through fractional distillation to obtain pure Triethylmethyllead.
Wissenschaftliche Forschungsanwendungen
Triethylmethyllead has been studied extensively in scientific research, particularly in the field of toxicology. It has been used as a model compound to study the toxic effects of lead on the human body. Triethylmethyllead has also been used in studies investigating the effects of lead on the nervous system, reproductive system, and immune system. In addition, Triethylmethyllead has been used in studies investigating the transport and distribution of lead in the body.
Eigenschaften
CAS-Nummer |
1762-28-3 |
|---|---|
Produktname |
Triethylmethyllead |
Molekularformel |
C7H18Pb |
Molekulargewicht |
309 g/mol |
IUPAC-Name |
triethyl(methyl)plumbane |
InChI |
InChI=1S/3C2H5.CH3.Pb/c3*1-2;;/h3*1H2,2H3;1H3; |
InChI-Schlüssel |
KGFRUGHBHNUHOS-UHFFFAOYSA-N |
SMILES |
CC[Pb](C)(CC)CC |
Kanonische SMILES |
CC[Pb](C)(CC)CC |
Siedepunkt |
70 °C at 15 mm Hg |
Color/Form |
Colorless liquid |
Dichte |
1.71 g/cu cm at 20 °C |
Andere CAS-Nummern |
1762-28-3 |
Piktogramme |
Acute Toxic; Health Hazard |
Löslichkeit |
In water, 1.9 mg/L at 25 °C (est) |
Dampfdruck |
1.3 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



